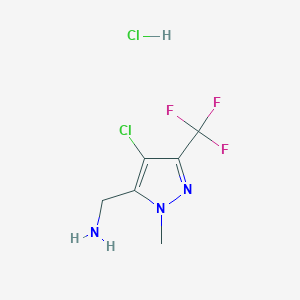

(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

Description

This compound is a pyrazole-derived amine hydrochloride characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 1, and a chlorine atom at position 4 on the pyrazole ring. The methanamine group (-CH₂NH₂) at position 5 is protonated as a hydrochloride salt, enhancing its solubility and stability.

Properties

IUPAC Name |

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF3N3.ClH/c1-13-3(2-11)4(7)5(12-13)6(8,9)10;/h2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVQBNTWBBVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then subjected to further reactions to introduce the methanamine group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine (–CH<sub>2</sub>NH<sub>2</sub>) participates in classical nucleophilic reactions:

Pyrazole Ring Reactivity

The electron-withdrawing trifluoromethyl (–CF<sub>3</sub>) and chloro (–Cl) groups direct electrophilic substitution to the C-4 position:

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | 4-Nitro derivative | 72% | –CF<sub>3</sub> deactivates ring; nitration occurs only under strong acidic conditions. |

| Cl<sub>2</sub>, FeCl<sub>3</sub> | RT, 6 hr | 4,5-Dichloro derivative | 65% | Further chlorination at C-5 due to –CF<sub>3</sub> meta-directing effect. |

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings:

Chloride Displacement

The C-4 chloro group undergoes nucleophilic substitution with soft nucleophiles:

Amine Oxidation

Controlled oxidation with KMnO<sub>4</sub> yields the corresponding nitrile:

-

Conditions : 0.1M KMnO<sub>4</sub>, H<sub>2</sub>O/acetone (1:1), 0°C

-

Product : (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile (89%)

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

Scientific Research Applications

Antimalarial Activity

Recent studies have investigated the potential of pyrazole derivatives, including (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride, for their antimalarial properties. The compound has shown promise in inhibiting the activity of PfATP4, a critical enzyme in malaria parasites. Optimizations in its structure have led to enhanced efficacy against both asexual and transmission stages of the malaria parasite, demonstrating a reduction in parasitemia in mouse models .

Structure-Activity Relationship (SAR) Studies

The compound has been included in SAR studies aimed at identifying effective analogs with improved pharmacokinetic profiles. The incorporation of trifluoromethyl groups has been noted to enhance bioactivity and metabolic stability, making these derivatives suitable candidates for further development as therapeutic agents .

Cancer Research

Research has indicated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structural features of this compound may contribute to its ability to interfere with cancer cell proliferation pathways, warranting further investigation into its potential as an anticancer drug .

Herbicidal Properties

Compounds containing pyrazole moieties have been explored for their herbicidal activities. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against various weed species. Field trials have demonstrated that formulations containing this compound can significantly reduce weed biomass while being safe for crops .

Insecticidal Activity

The compound's effectiveness as an insecticide has also been evaluated. Studies show that it can disrupt the nervous system of target insects, leading to mortality. Its application in integrated pest management strategies could provide an eco-friendly alternative to traditional insecticides .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes and yields:

| Synthesis Route | Yield | Conditions |

|---|---|---|

| Reaction with sodium hydroxide and hydrogen peroxide | 80% | 40 - 50°C for 2 hours |

| Reaction with various amines | Varies | Solvent-dependent conditions |

Case Study: Antimalarial Optimization

In a study aimed at optimizing antimalarial agents, researchers modified the structure of pyrazole derivatives to enhance their solubility and stability. The optimized compound showed significant efficacy in reducing parasitemia levels in infected mice, highlighting the potential of this compound as a lead compound for further development .

Case Study: Herbicide Development

Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control without harming the crops, showcasing its potential as a selective herbicide in agricultural practices .

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a) (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine Hydrochloride (CAS 1184977-03-4)

- Molecular Formula : C₅H₉Cl₂N₃

- Substituents : Lacks the trifluoromethyl group at position 3.

- Its hydrochloride salt form improves aqueous solubility, a trait shared with the target molecule .

b) [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS 1823875-42-8)

- Molecular Formula : C₆H₈F₃N₃

- Substituents : -CF₃ at position 4 instead of 3.

- Implications : Positional isomerism of -CF₃ influences steric and electronic interactions. The 4-CF₃ group may hinder nucleophilic attack at the adjacent position, whereas the 3-CF₃ in the target compound could modulate resonance stabilization of the pyrazole ring .

c) 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

- Example : Compound 3a (C₂₁H₁₅ClN₆O) from .

- Substituents: Carboxamide and cyano groups instead of methanamine.

- Properties : Higher molecular weight (403.1 g/mol) and melting points (133–135°C) compared to the target compound. The carboxamide moiety enhances hydrogen-bonding capacity, which may improve target binding in biological systems .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Traits |

|---|---|---|---|---|---|

| Target Compound | C₆H₈ClF₃N₃·HCl | 242.6* | 3-CF₃, 4-Cl, 1-CH₃, -CH₂NH₂ | Not Reported | High (hydrochloride salt) |

| (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine HCl | C₅H₉Cl₂N₃ | 182.05 | 4-Cl, 1-CH₃, -CH₂NH₂ | Not Reported | Moderate (hydrochloride) |

| [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | C₆H₈F₃N₃ | 179.14 | 4-CF₃, 1-CH₃, -CH₂NH₂ | Not Reported | Low (free base) |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | C₂₁H₁₅ClN₆O | 403.1 | 4-CN, 3-CH₃, 5-Cl | 133–135 | Low (neutral carboxamide) |

*Calculated based on molecular formula.

Electronic and Steric Effects

- In contrast, the 4-CF₃ isomer (CAS 1823875-42-8) may exhibit reduced resonance stabilization due to its proximity to the pyrazole nitrogen .

- Chlorine vs. Cyano Groups: Chlorine at position 4 (target compound) provides moderate electronegativity, while cyano groups (e.g., compound 3a) are stronger electron-withdrawers, increasing acidity of adjacent protons .

Biological Activity

(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and chloromethyl substituents, has been studied for various pharmacological effects, including antitumor and antiparasitic activities.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C₆H₇ClF₃N₃·HCl. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClF₃N₃·HCl |

| Molecular Weight | 221.56 g/mol |

| CAS Number | 2219419-30-2 |

| Purity | ≥ 95% |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have shown effectiveness in inhibiting tumor cell growth. The mechanism often involves the inhibition of specific enzymes related to tumor progression, such as lysyl oxidase, which is critical for tumor metastasis and angiogenesis .

Case Study:

In a study focusing on pyrazole derivatives, it was found that modifications in the structure led to enhanced potency against various cancer cell lines. The introduction of halogen atoms in the pyrazole ring was particularly noted to improve cytotoxicity against breast cancer cells .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against malaria-causing parasites. Research indicates that structural modifications can enhance the activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The incorporation of polar functionalities has been shown to improve both aqueous solubility and metabolic stability, crucial factors for effective antiparasitic drugs .

Research Findings:

In vitro studies demonstrated that certain analogs of pyrazole derivatives exhibited EC50 values in the low micromolar range against P. falciparum, indicating potent activity. For example, modifications leading to increased lipophilicity resulted in better membrane permeability and higher efficacy .

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider safety profiles. The compound is classified as potentially hazardous, causing skin burns and serious eye damage upon exposure. Proper handling protocols must be observed to mitigate risks associated with its use in laboratory settings .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, trifluoromethylation, and hydrochloride salt formation. For example:

Cyclization : Pyrazole ring formation using hydrazine derivatives and β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .

Trifluoromethylation : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., using CF₃Cu or CF₃I with Pd catalysts) .

Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt .

Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature, and solvent polarity to improve yields (typically 60–85%) and purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), trifluoromethyl group (δ 110–125 ppm in ¹³C), and methanamine (δ 3.0–3.5 ppm for CH₂NH₂) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₇H₈ClF₃N₃ (theoretical m/z 250.6) .

- X-ray Diffraction : Used to confirm crystal structure and hydrogen bonding patterns (e.g., N–H···Cl interactions in the hydrochloride salt) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in similar pyrazole derivatives) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile intermediates (e.g., HCl gas) .

- First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store at –20°C under inert atmosphere; degradation observed under prolonged light exposure (>48 hours) .

Q. What analytical methods ensure purity assessment in complex mixtures?

- Methodological Answer :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 minutes .

- TLC : Ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.45 .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine molecular conformation and intermolecular interactions?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement (SHELXL) : Iterative cycles to model hydrogen bonding (e.g., N–H···Cl) and validate geometry (e.g., pyrazole ring planarity) .

- Validation Tools : R factor (<0.05) and wR factor (<0.15) ensure model accuracy .

Q. How are contradictions between computational and experimental data resolved (e.g., NMR vs. SC-XRD)?

- Methodological Answer :

- Dynamic NMR Analysis : Assess conformational flexibility (e.g., methanamine rotation) causing discrepancies in solution vs. solid-state structures .

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with SC-XRD data to identify steric/electronic effects .

Q. What strategies are used to establish structure-activity relationships (SAR) for pharmacological applications?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing Cl with F or CH₃) to assess bioactivity changes .

- In Vitro Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays .

Q. How can reaction parameters be optimized for large-scale synthesis?

- Methodological Answer :

Q. What models evaluate metabolic stability and toxicity in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.